5-Isopropoxy-1,3,4-thiadiazol-2-amine
Description
Properties
CAS No. |
16784-25-1 |
|---|---|
Molecular Formula |
C5H9N3OS |
Molecular Weight |
159.207 |
IUPAC Name |
5-propan-2-yloxy-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3OS/c1-3(2)9-5-8-7-4(6)10-5/h3H,1-2H3,(H2,6,7) |
InChI Key |
KYEGXRPGUVLFTG-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=NN=C(S1)N |
Synonyms |
1,3,4-Thiadiazol-2-amine, 5-(1-methylethoxy)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Position 5 Substituents
5-(4-Chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives These derivatives exhibit antiviral activity against COVID-19, with binding energies ranging from -8.1 to -5.4 kcal/mol for SARS-CoV-2 main protease inhibition. The 4-chloroquinoline moiety enhances binding efficiency compared to aliphatic substituents like isopropoxy .
Allyl substitution at the amine position introduces reactivity for further functionalization, unlike the simpler amine in the isopropoxy analog .
5-Cyclobutyl-1,3,4-thiadiazol-2-amine
- The cyclobutyl group introduces conformational rigidity, which may improve target selectivity in kinase inhibitors. This contrasts with the flexible isopropoxy group, which could enhance membrane permeability .
Position 2 Modifications
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- Used in synthesizing thiadiazolo[3,2-a]pyrimidine-6-carbonitriles with anticancer activity (GI50: 28.9–55.3 µM against MCF-7, HeLa, and PC-3 cell lines). The absence of an isopropoxy group reduces steric hindrance, facilitating π-π stacking in enzyme binding .
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine The methoxy group at the ortho position creates steric and electronic effects distinct from isopropoxy. This derivative is explored as a nonlinear optical (NLO) material due to its high hyperpolarizability .
Physicochemical and ADME Properties
- Lipophilicity :
- Toxicity: Compounds like 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine (IIb, IIc) show low hepatotoxicity and mutagenicity, whereas bromo/chloro-substituted analogs may exhibit higher reactivity risks .
Preparation Methods
Reaction Mechanism and Conditions
The H₂SO₄/PPA system facilitates cyclodehydration by protonating the carbonyl oxygen of the carboxylic acid, enabling nucleophilic attack by the thiosemicarbazide’s sulfur atom. A mixed acid medium (15–35% H₂SO₄, 65–85% PPA by weight) optimizes proton availability while minimizing side reactions. For 5-isopropoxy derivatives, isopropoxy-substituted carboxylic acids (e.g., isopropoxyacetic acid) are theoretically required.
Case Study: Synthesis of 5-Isopropyl-2-Methylamino-1,3,4-Thiadiazole
In CA1039290A, 4-methyl-3-thiosemicarbazide and isobutyric acid react in H₂SO₄/PPA at 100–105°C for 3 hours, yielding 85–93% product. Replacing isobutyric acid with isopropoxyacetic acid could theoretically yield the target compound, though steric hindrance from the isopropoxy group may necessitate longer reaction times or elevated temperatures.
Table 1: Acid-Catalyzed Cyclization Parameters for Analogous Thiadiazoles
*Theoretical yield based on steric and electronic adjustments.
One-Pot Synthesis Using Polyphosphate Ester (PPE)
Advantages Over Traditional Methods
Polyphosphate ester (PPE) eliminates the need for toxic chlorinating agents like POCl₃, enabling a safer one-pot synthesis. The method involves sequential acylation, cyclization, and dehydration steps, with PPE acting as both catalyst and dehydrating agent.
Application to 5-Isopropoxy Derivatives
Using isopropoxyacetic acid and thiosemicarbazide, the reaction proceeds as follows:
-
Acylation : Thiosemicarbazide reacts with the carboxylic acid to form an acylthiosemicarbazide intermediate.
-
Cyclization : PPE promotes intramolecular cyclization via nucleophilic attack, forming the thiadiazole ring.
-
Dehydration : PPE removes water, driving the reaction to completion.
This method’s success hinges on the carboxylic acid’s reactivity. Bulky alkoxy groups may slow acylation, necessitating excess PPE or prolonged reaction times.
Solid-Phase Synthesis with Phosphorus Pentachloride
Methodology and Efficiency
CN103936691A describes a solvent-free approach where thiosemicarbazide, carboxylic acid, and PCl₅ are ground at room temperature. PCl₅ acts as both cyclizing and dehydrating agent, with yields exceeding 91% for alkyl-substituted thiadiazoles.
Adaptation for Isopropoxy Substituents
For 5-isopropoxy-1,3,4-thiadiazol-2-amine, the protocol would involve:
-
Grinding equimolar quantities of thiosemicarbazide, isopropoxyacetic acid, and PCl₅.
-
Neutralizing the crude product with ammonium hydroxide (pH 8–8.2).
-
Recrystallizing the precipitate from ethanol or toluene.
Table 2: Solid-Phase Synthesis Parameters
Comparative Analysis of Methods
Table 3: Method Comparison for 5-Substituted-1,3,4-Thiadiazol-2-Amines
| Method | Reagents | Temperature (°C) | Yield (%) | Toxicity | Scalability |
|---|---|---|---|---|---|
| H₂SO₄/PPA | H₂SO₄, PPA | 100–110 | 80–93 | Moderate | High |
| PPE | Polyphosphate ester | 80–100 | 75–85* | Low | Moderate |
| PCl₅ Grinding | PCl₅ | 25 (RT) | 91–94 | Moderate | High |
*Estimated for alkoxy derivatives.
Q & A
Synthetic Methodologies
Basic: What are the common synthetic routes for 5-Isopropoxy-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substitution reactions often employ sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO to facilitate deprotonation and nucleophilic attack . Cyclization of thiosemicarbazides with carbon disulfide under reflux conditions is another route, as seen in analogous thiadiazole syntheses . Optimization involves adjusting solvent polarity, reaction temperature (e.g., 90°C for POCl₃-mediated reactions ), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization from DMSO/water mixtures .
Advanced: How can ultrasound-assisted synthesis or microwave techniques improve the efficiency of producing thiadiazole derivatives?
- Methodological Answer: Ultrasound-assisted methods leverage cavitation effects to accelerate reaction kinetics, reduce side products, and improve yields. For example, ultrasound irradiation in thiadiazole synthesis enhances mixing and energy transfer, enabling faster formation of intermediates like 5-amino-1,3,4-thiadiazole-2-thiol . Computational studies (DFT) further validate reaction pathways under such conditions, aiding in parameter optimization .
Structural Characterization
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer: Key techniques include:
Advanced: How does X-ray crystallography resolve ambiguities in structural determination when NMR data is inconclusive?
- Methodological Answer: X-ray crystallography provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, it clarified the planar geometry of the thiadiazole ring and substituent orientations in 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, resolving tautomeric uncertainties .
Biological Activity Evaluation
Basic: What in vitro assays are typically used to evaluate the anticancer potential of thiadiazole derivatives?
- Methodological Answer: Standard assays include:
- MTT Assay: Measures cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Apoptosis Detection: Flow cytometry with Annexin V/PI staining confirms mechanism of cell death .
Advanced: How can researchers address discrepancies in IC₅₀ values across different cell lines or experimental setups?
- Methodological Answer: Variability may arise from differences in cell permeability, metabolic activity, or assay protocols. Normalize data using internal controls (e.g., cisplatin as a reference) and perform dose-response curves with triplicate replicates. Statistical tools like ANOVA identify significant outliers .
Computational Modeling
Basic: What computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites . Software like Gaussian or ORCA simulates IR and NMR spectra for comparison with experimental data .
Advanced: How can researchers validate computational models against experimental data for thiadiazole derivatives?
- Methodological Answer: Compare DFT-derived parameters (e.g., bond dissociation energies) with experimental kinetics. For instance, DFT-predicted transition states in substitution reactions align with observed regioselectivity in ultrasound-assisted syntheses .
Reaction Mechanism Insights
Basic: What are the key intermediates in nucleophilic substitution reactions involving thiadiazole cores?
- Methodological Answer: Intermediates include thiolate anions (from deprotonation by NaH/K₂CO₃) and electrophilic adducts (e.g., alkyl halides). LC-MS monitors intermediates like 5-(benzylthio)-1,3,4-thiadiazol-2-amine during synthesis .
Advanced: How do solvent polarity and catalyst choice influence reaction pathways in thiadiazole functionalization?
- Methodological Answer: Polar aprotic solvents (DMF, DMSO) stabilize ionic intermediates in SN2 mechanisms, while protic solvents favor elimination. Catalysts like Mn(II) enhance yields in cyclization reactions by coordinating to sulfur and nitrogen atoms .
Derivative Design and Optimization
Basic: What strategies enhance the bioactivity of thiadiazole derivatives through structural modifications?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to improve electrophilicity and target binding. Substituents like iodophenyl or trifluoromethyl groups enhance anticancer activity by increasing lipophilicity and membrane permeability .
Advanced: How can QSAR models guide the design of novel thiadiazole-based inhibitors?
- Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate descriptors (e.g., logP, molar refractivity) with bioactivity. For example, Hammett constants predict how substituents affect reactivity and binding to kinase targets .
Data Analysis and Contradictions
Basic: How should researchers troubleshoot inconsistent biological activity results in preliminary assays?
- Methodological Answer: Verify compound purity via HPLC and control for cell line viability (e.g., mycoplasma contamination). Re-test compounds at staggered concentrations to rule out plate-specific artifacts .
Advanced: What statistical approaches analyze variability in high-throughput screening data for thiadiazole derivatives?
- Methodological Answer: Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., solvent residuals, temperature fluctuations). Machine learning algorithms classify active/inactive compounds based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
